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Compound of Interest

Compound Name:
1,3-Dimethoxy-2-methylpropan-2-

amine

CAS No.: 130874-19-0

Cat. No.: B2553214

Get Quote

Subject: High-Stability, High-Solubility C-Terminal Capping Strategy CAS: 210528-98-6

Formula:

Molecular Weight: 133.19 g/mol

Executive Summary
In the development of peptide therapeutics, C-terminal modification is a critical strategy to

prevent enzymatic degradation by carboxypeptidases and to tune physicochemical properties.

While simple amides (

) or alkyl amides (

) are common, they often lack the steric bulk required for prolonged half-life or the polarity
needed to prevent aggregation.

1,3-Dimethoxy-2-methylpropan-2-amine serves as an advanced "Solubilizing Steric Shield."

Structurally, it is a tertiary alkyl amine (isosteric with tert-butylamine) functionalized with two

methoxy ether tails. This unique architecture provides:
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Proteolytic Resistance: The quaternary carbon

to the nitrogen creates a "neopentyl-like" steric lock, rendering the C-terminal amide bond
highly resistant to hydrolysis.

Enhanced Solubility: Unlike hydrophobic tert-butyl groups, the dimethoxy motif engages in

hydrogen bonding with water, significantly improving the aqueous solubility of the peptide.

Chemical Mechanism & Rationale[1][2]
The "Steric-Solubility" Paradox
Typically, increasing steric bulk to improve metabolic stability (e.g., using adamantyl or tert-

butyl groups) drastically reduces water solubility, leading to aggregation and difficult

purification. 1,3-Dimethoxy-2-methylpropan-2-amine resolves this paradox:

Steric Core: The central carbon is bonded to a methyl group and two methylene groups,

creating a tertiary center. This blocks the active site of carboxypeptidases.

Solvating Arms: The two

arms act as "mini-PEG" units. They disrupt intermolecular hydrophobic interactions
(aggregation) and recruit water molecules.

Structural Comparison

Feature
tert-Butyl Amide
(Standard)

1,3-Dimethoxy-2-
methylpropyl Amide
(Advanced)

Structure

Steric Bulk High (Tertiary C) High (Tertiary C)

Hydrophobicity High (Lipophilic) Low (Amphiphilic)

LogP Contribution Positive (Increases retention) Negative (Reduces retention)

Enzyme Stability Excellent Excellent

Mechanism of Action Diagram
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The following diagram illustrates the synthesis and shielding mechanism.

Mechanism of Stability & Solubility
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Caption: Schematic of coupling reaction and subsequent enzymatic resistance/solvation

mechanism.

Experimental Protocols
Pre-requisites

Reagent: 1,3-Dimethoxy-2-methylpropan-2-amine (Liquid, store at 2-8°C).

Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is

strictly recommended due to the steric hindrance of the amine. Standard EDC/HOBt is often

insufficient.

Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

Solvent: DMF (Anhydrous).

Protocol A: Solution Phase C-Terminal Capping
This protocol is designed for peptides cleaved from acid-labile resins (e.g., 2-Chlorotrityl

Chloride or Sieber Amide) that retain side-chain protection.
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Step 1: Peptide Cleavage (Retention of Side-Chain Protection)

Synthesize peptide on 2-Chlorotrityl Chloride (2-CTC) Resin.

Cleave using mild acid: 1% TFA in DCM (

min).

Neutralize eluate immediately with pyridine or DIPEA.

Concentrate to obtain the Protected Peptide Acid.

Step 2: Activation and Coupling

Dissolve Protected Peptide Acid (1.0 equiv) in anhydrous DMF (0.1 M).

Add HATU (1.2 equiv) and HOAt (1.2 equiv).

Add DIPEA (2.5 equiv). Stir for 2 minutes to activate (Yellow color indicates active ester).

Add 1,3-Dimethoxy-2-methylpropan-2-amine (1.5 - 2.0 equiv).

Stir at Room Temperature for 4–16 hours. Monitor by HPLC/MS.

Note: Due to steric hindrance, reaction kinetics are slower than standard amines. If

conversion is <80% after 4h, add more HATU/Amine or heat to 40°C.

Step 3: Global Deprotection

Evaporate DMF.

Treat residue with TFA/TIS/H2O (95:2.5:2.[1]5) for 2–3 hours to remove side-chain protecting

groups.

Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol B: Alternative Acid Fluoride Method (For
Difficult Sequences)
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If HATU coupling fails due to extreme steric bulk (e.g., if the C-terminal residue is Valine or

Proline), use the Acid Fluoride method.

Dissolve Protected Peptide Acid in DCM.

Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 equiv) and DIPEA

(2.5 equiv).

Add 1,3-Dimethoxy-2-methylpropan-2-amine (2.0 equiv).

The in situ generated acid fluoride is highly reactive toward hindered amines.

Analytical Data & Expectations
When comparing the 1,3-dimethoxy-2-methylpropyl modified peptide against a standard C-

terminal amide, researchers should expect the following physicochemical shifts:

Parameter
Standard Amide (-
CONH2)

Modified Amide (-
CONHR)

Impact

HPLC Retention Time Baseline Slight Shift (+/-)

Polarity of methoxy

groups balances the

alkyl core.

Solubility (pH 7.4) Low/Moderate High
Ether groups prevent

aggregation.

Serum Half-Life Low (<30 min) High (>4 hrs)

Blocks

carboxypeptidase

degradation.

Mass Spec (ESI) [M+H]+ [M+H]+ + 115.1 Da
Characteristic mass

shift (+133 - 18).

Troubleshooting Guide
Issue: Low Coupling Yield.

Cause: Steric clash between the tertiary amine and the C-terminal amino acid.
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Solution: Switch to Protocol B (TFFH) or use Microwave irradiation (50°C, 15 min). Ensure

the amine is free of carbonate salts (store under inert gas).

Issue: Side Reaction (Guanidinylation).

Cause: Slow coupling allows the amine to react with the uronium moiety of HATU.

Solution: Pre-activate the acid with HATU/Base for 2 minutes before adding the amine, or

switch to PyAOP (Phosphonium salt) which does not guanidinylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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